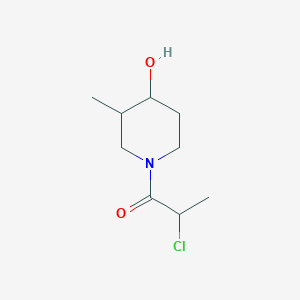

2-Chloro-1-(4-hydroxy-3-methylpiperidin-1-yl)propan-1-one

CAS No.: 1593816-59-1

Cat. No.: VC3112333

Molecular Formula: C9H16ClNO2

Molecular Weight: 205.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1593816-59-1 |

|---|---|

| Molecular Formula | C9H16ClNO2 |

| Molecular Weight | 205.68 g/mol |

| IUPAC Name | 2-chloro-1-(4-hydroxy-3-methylpiperidin-1-yl)propan-1-one |

| Standard InChI | InChI=1S/C9H16ClNO2/c1-6-5-11(4-3-8(6)12)9(13)7(2)10/h6-8,12H,3-5H2,1-2H3 |

| Standard InChI Key | IYPCUBTTXRNTLX-UHFFFAOYSA-N |

| SMILES | CC1CN(CCC1O)C(=O)C(C)Cl |

| Canonical SMILES | CC1CN(CCC1O)C(=O)C(C)Cl |

Introduction

Structural Characteristics and Chemical Identity

2-Chloro-1-(4-hydroxy-3-methylpiperidin-1-yl)propan-1-one is characterized by its distinctive molecular architecture, comprising a piperidinyl core substituted with specific functional groups. This compound belongs to the broader class of N-acylated piperidines, which have garnered considerable interest in pharmaceutical research due to their versatile pharmacological profiles.

Molecular Structure and Properties

The compound features a 4-hydroxy-3-methylpiperidin-1-yl group connected to a 2-chloropropan-1-one moiety. The presence of these functional groups creates a unique chemical entity with specific physicochemical properties. The molecule contains several key structural elements:

-

A six-membered piperidine ring with nitrogen at position 1

-

A hydroxyl group at position 4 of the piperidine ring

-

A methyl substituent at position 3 of the piperidine ring

-

A propan-1-one group attached to the piperidine nitrogen

-

A chlorine atom at position 2 of the propanone chain

The structural arrangement can be represented as follows:

| Structural Component | Position | Functional Group |

|---|---|---|

| Piperidine core | Ring system | Six-membered heterocycle with nitrogen |

| Hydroxyl group | C-4 of piperidine | -OH |

| Methyl group | C-3 of piperidine | -CH₃ |

| Carbonyl group | Between piperidine N and propyl chain | C=O |

| Chloro group | C-2 of propanone | -Cl |

Physical Properties

Based on its structural features and comparison with similar compounds, 2-Chloro-1-(4-hydroxy-3-methylpiperidin-1-yl)propan-1-one is expected to have the following physical properties:

| Property | Value | Notes |

|---|---|---|

| Molecular Formula | C₉H₁₆ClNO₂ | - |

| Molecular Weight | Approximately 205.68 g/mol | Calculated based on atomic weights |

| Physical State | Crystalline solid | At room temperature |

| Solubility | Soluble in organic solvents | Including dichloromethane, methanol, and DMSO |

| Log P | Approximately 1.2-1.8 | Estimated based on similar structures |

| pKa | Approximately 8.5-9.5 | For the piperidine nitrogen |

Synthetic Approaches and Chemical Reactivity

The synthesis of 2-Chloro-1-(4-hydroxy-3-methylpiperidin-1-yl)propan-1-one can be achieved through various synthetic routes, often involving step-wise functionalization of the piperidine core followed by acylation reactions.

General Synthetic Strategy

The synthesis typically follows a modular approach that can be broken down into several key steps:

-

Preparation or acquisition of the 4-hydroxy-3-methylpiperidine core

-

Protection of the hydroxyl group if necessary

-

N-acylation with a suitable 2-chloropropanoyl derivative

-

Deprotection if applicable

-

Purification of the final compound

Specific Synthetic Routes

Drawing from related compounds reported in the literature, a viable synthetic pathway might involve:

Alternative Synthetic Approach

Based on methods reported for similar compounds, the synthesis can also be achieved through:

-

Reaction of 4-hydroxy-3-methylpiperidine with 2-chloropropanoic acid using coupling reagents

-

Nucleophilic substitution of 4-hydroxy-3-methylpiperidine with a preactivated 2-chloropropanoate ester

These methodologies align with synthetic strategies employed for related compounds like 2-chloro-1-(4-methylpiperidin-1-yl)ethan-1-one, which shares structural similarities with our target compound .

Reaction Mechanisms and Considerations

The primary reaction mechanism involves nucleophilic acyl substitution, where the piperidine nitrogen acts as a nucleophile attacking the carbonyl carbon of the acylating agent. Several factors influence the efficiency of this process:

-

The nucleophilicity of the piperidine nitrogen

-

Steric hindrance around the reaction centers

-

Electronic effects of substituents

-

Reaction conditions including temperature, solvent, and presence of catalysts

Careful control of temperature and reaction time is crucial for optimizing yield and purity, particularly due to potential side reactions involving the hydroxyl group.

Structure-Activity Relationships and Medicinal Chemistry

2-Chloro-1-(4-hydroxy-3-methylpiperidin-1-yl)propan-1-one belongs to a class of compounds that have been explored for various biological activities. Structure-activity relationship (SAR) studies of related molecules provide insights into potential bioactivities.

SAR of Piperidine Derivatives

Recent research on piperidine derivatives indicates several structure-activity trends that may be relevant to our compound:

| Structural Feature | Potential Effect on Activity |

|---|---|

| Piperidine core | Serves as a scaffold for spatial arrangement of functional groups |

| 4-Hydroxy group | May act as hydrogen bond donor/acceptor in target binding |

| 3-Methyl group | Provides hydrophobic interactions and influences ring conformation |

| 2-Chloro substituent | May enhance binding through halogen bonding or electronic effects |

| Carbonyl linker | Offers hydrogen bond acceptor functionality and conformational constraint |

SAR studies of related compounds such as those in the western series of MenA inhibitors reveal that modifications to the central piperidine ring and its substituents can significantly impact biological activity .

Analytical Characterization

Comprehensive characterization of 2-Chloro-1-(4-hydroxy-3-methylpiperidin-1-yl)propan-1-one involves various analytical techniques to confirm its structure, purity, and physicochemical properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted key NMR signals based on similar structures:

| Type of Spectrum | Expected Signals | Chemical Shift (ppm) |

|---|---|---|

| ¹H NMR | CH₃ (3-position) | 0.9-1.2 |

| CH₃ (propanone) | 1.5-1.7 | |

| Piperidine ring protons | 1.5-2.2, 2.7-3.0, 3.4-3.8 | |

| CH-OH | 3.5-4.0 | |

| OH | 4.5-5.0 | |

| CH-Cl | 4.2-4.5 | |

| ¹³C NMR | CH₃ (3-position) | 16-20 |

| CH₃ (propanone) | 19-22 | |

| Piperidine ring carbons | 30-55 | |

| C-OH | 65-75 | |

| C-Cl | 50-60 | |

| C=O | 165-175 |

Mass Spectrometry

Expected mass spectral fragmentation patterns would include:

-

Molecular ion peak at m/z ≈ 205-207 (due to chlorine isotope pattern)

-

Fragment ions corresponding to loss of Cl (m/z ≈ 170)

-

Fragment corresponding to piperidine core (m/z ≈ 100-115)

-

Acyl fragment ions (m/z ≈ 77-79)

Chromatographic Analysis

High-performance liquid chromatography (HPLC) and gas chromatography (GC) methods are suitable for analyzing the purity of 2-Chloro-1-(4-hydroxy-3-methylpiperidin-1-yl)propan-1-one. Typical conditions might include:

| Technique | Column Type | Mobile Phase/Carrier | Detection Method |

|---|---|---|---|

| HPLC | C18 reversed-phase | Gradient of acetonitrile/water with 0.1% formic acid | UV (210-220 nm) |

| GC | DB-5 or similar | Helium | FID or MS |

| TLC | Silica gel | Ethyl acetate:methanol:ammonia (85:10:5) | UV or ninhydrin |

Applications and Research Significance

2-Chloro-1-(4-hydroxy-3-methylpiperidin-1-yl)propan-1-one has several potential applications in both research and practical contexts.

Pharmaceutical Applications

The compound's structural features suggest potential utility in pharmaceutical research:

-

As a building block for more complex drug candidates

-

As a potential pharmacophore for specific biological targets

-

As an intermediate in the synthesis of bioactive compounds

-

As a tool compound for studying structure-activity relationships

Related piperidinyl compounds have been investigated for their efficacy against various biological targets, suggesting similar applications for 2-Chloro-1-(4-hydroxy-3-methylpiperidin-1-yl)propan-1-one .

Synthetic Utility

In organic synthesis, this compound may serve as:

-

An electrophilic acylating agent due to the 2-chloro-propanoyl group

-

A building block for more complex heterocyclic systems

-

A precursor for further functionalization at the hydroxyl position

-

A substrate for cross-coupling reactions utilizing the chloro group

The presence of multiple functional groups makes it a versatile intermediate that can undergo various transformations to generate diverse chemical libraries .

| Hazard Type | Potential Risk | Precautionary Measures |

|---|---|---|

| Skin contact | Possible irritation | Wear appropriate gloves |

| Eye contact | Irritation | Use eye protection |

| Inhalation | Respiratory irritation | Work in well-ventilated area |

| Ingestion | Harmful if swallowed | Avoid ingestion, practice good hygiene |

| Environmental | Potential aquatic toxicity | Avoid environmental release |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume